molecular formula C15H10F2O B8163612 3-(Difluoromethoxy)-3'-ethynyl-1,1'-biphenyl

3-(Difluoromethoxy)-3'-ethynyl-1,1'-biphenyl

Cat. No.: B8163612
M. Wt: 244.23 g/mol
InChI Key: NMXMMQRLPYCUQV-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl is an organic compound characterized by the presence of a difluoromethoxy group and an ethynyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl typically involves the introduction of the difluoromethoxy group and the ethynyl group onto the biphenyl core. One common method involves the use of metal-mediated reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethynyl group. The difluoromethoxy group can be introduced through nucleophilic substitution reactions using difluoromethylating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The biphenyl core can be reduced under specific conditions.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl core .

Scientific Research Applications

3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the ethynyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in specific therapeutic effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethoxy)-3’-ethynyl-1,1’-biphenyl
  • 3-(Methoxy)-3’-ethynyl-1,1’-biphenyl
  • 3-(Difluoromethoxy)-3’-propynyl-1,1’-biphenyl

Comparison: Compared to its analogs, 3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-(difluoromethoxy)-3-(3-ethynylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(10-13)18-15(16)17/h1,3-10,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXMMQRLPYCUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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